(E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the morpholine derivative: This involves the reaction of morpholine with an appropriate alkylating agent to introduce the 3-(morpholin-4-yl)propyl group.
Introduction of the carbamimidothioic acid moiety: This step involves the reaction of the morpholine derivative with a thiourea derivative under acidic conditions to form the carbamimidothioic acid group.
Coupling with the 2,5-dimethylphenyl group: The final step involves the coupling of the intermediate with 2,5-dimethylphenyl isocyanate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The morpholine ring and carbamimidothioic acid moiety play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID: shares similarities with other carbamimidothioic acid derivatives and morpholine-containing compounds.
N-(2,5-DIMETHYLPHENYL)-N’-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA: A similar compound with a thiourea moiety instead of carbamimidothioic acid.
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(PIPERIDIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the carbamimidothioic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-13-4-5-14(2)15(12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVAMKYTHIOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.